molecular formula C22H17NO4 B6553575 N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 1705410-85-0

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No. B6553575
CAS RN: 1705410-85-0
M. Wt: 359.4 g/mol
InChI Key: HPRGXZKYBQCSLO-UHFFFAOYSA-N
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Description

“N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also features a chromene moiety, which is a heterocyclic compound consisting of a benzene and a pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene and chromene rings, along with the carboxamide group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the hydroxy groups might be involved in acid-base reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability and solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety profile .

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-18-12-21(27-20-11-4-3-9-17(18)20)22(26)23-13-19(25)16-10-5-7-14-6-1-2-8-15(14)16/h1-12,19,25H,13H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRGXZKYBQCSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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